对-膦,(S)-

描述

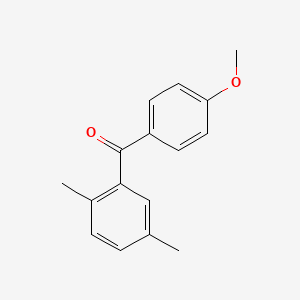

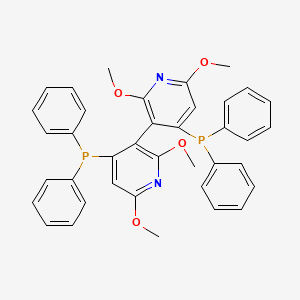

“p-Phos, (S)-” or “(S)-(-)-2,2 ,6,6 -Tetramethoxy-4,4 -bis(diphenylphosphino)-3,3 -bipyridine” is a chiral ligand used in various reactions . It’s used in asymmetric hydrogenation reactions, the preparation of chiral ketone functionalized polymers by copolymerization reaction, the synthesis of chiral alkynes by asymmetric hydroalkynylation of nonpolar alkenes or norbornadienes using iridium catalyst, and in the selective allylic alkylation of indoles using palladium catalyst .

Synthesis Analysis

The synthesis of “p-Phos, (S)-” involves the use of highly reactive phosphorus radicals and their involvement in practically significant synthesis reactions, primarily the formation of phosphorus–carbon bonds .Molecular Structure Analysis

The molecular structure of “p-Phos, (S)-” is derived from the P4 tetrahedron of white phosphorus by introducing four bridging and two terminal sulfur atoms .Chemical Reactions Analysis

“p-Phos, (S)-” is used in various chemical reactions. For instance, it’s used in the asymmetric hydrogenation of ß-keto esters, 2-arylacrylates, aryl ketones, and other substrates .Physical And Chemical Properties Analysis

Phosphorus is a waxy white solid. It is colorless and transparent in its pure form. Phosphorus is insoluble in water, but soluble in carbon disulfide .科学研究应用

配位化学

该化合物可用于配位化学领域。 例如,它与相应的LnCl 3 在乙醇中以4:1的摩尔比反应,形成八配位阳离子[M (dppmO 2) 4 ]Cl 3 (M = La, Ce, Pr, Nd, Sm, Eu, Gd) 。 这些配合物已通过红外光谱、1 H和31 P { 1 H}-核磁共振光谱表征 .

材料科学

在材料科学中,该化合物可用于预测配位聚合物或配合物中的金属簇,以及所得聚合物或配合物的维数(即0D、1D、2D或3D) .

药物化学

有机磷化合物,如该化合物,是一个多样化的类别,在包括药物化学在内的各个领域都有应用。它们可能被用于开发新的药物或治疗剂。

配合物的合成

该化合物可用于配合物的合成。 例如,类似的反应以3:1的比例产生了七配位[M (dppmO 2) 3 Cl]Cl 2 (M = Sm, Eu, Gd, Tb, Dy, Ho, Er, Tm, Yb),而LuCl 3 独自产生了六配位[Lu (dppmO 2) 2 Cl 2 ]Cl .

光谱学

该化合物可用于光谱学。 该化合物形成的配合物已通过红外光谱、1 H和31 P { 1 H}-核磁共振光谱表征 .

镧系元素三氯化物配合物的研究

该化合物可用于镧系元素三氯化物配合物的研究。 该系列中配位数和几何形状的变化是由镧系元素阳离子半径减小驱动的,但氯阴离子也起着作用 .

安全和危害

PFAS are widely used, long-lasting chemicals, components of which break down very slowly over time. Because of their widespread use and their persistence in the environment, many PFAS are found in the blood of people and animals all over the world and are present at low levels in a variety of food products and in the environment . Exposure to some PFAS in the environment may be linked to harmful health effects in humans and animals .

未来方向

The EPA is working hard to answer critical questions about PFAS: How to better and more efficiently detect and measure PFAS in our air, water, soil, and fish and wildlife; How much people are exposed to PFAS; How harmful PFAS are to people and the environment; How to remove PFAS from drinking water; How to manage and dispose of PFAS . This information will help EPA and state, local, and tribal partners make more informed decisions on how best to protect human health and the environment .

属性

IUPAC Name |

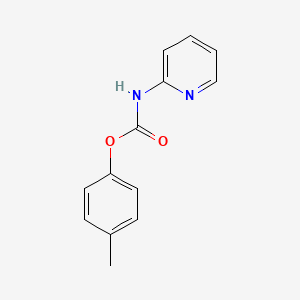

[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H34N2O4P2/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30/h5-26H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZOSBBLJKXSBBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H34N2O4P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221012-82-4, 362524-23-0 | |

| Record name | p-Phos, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221012824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Phos, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0362524230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-PHOS, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04VUU8H7L4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-PHOS, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZW0P1P8U1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: (S)-P-Phos acts as a chiral ligand in a palladium catalyst system for the alternating copolymerization of propene and carbon monoxide, resulting in a chiral polyketone. [] This polyketone can then be reduced to a chiral polyalcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). [] The chirality of (S)-P-Phos plays a crucial role in controlling the stereochemistry of the polymerization reaction, ultimately leading to the formation of optically active polyalcohols.

A: (S)-P-Phos is highly effective in the asymmetric hydrogenation of aromatic ketones. [] When combined with a ruthenium precursor like RuCl2 and a diamine ligand like (S)-DAIPEN, it forms a powerful catalyst for this transformation. This catalyst system has demonstrated high activity and enantioselectivity in the synthesis of chiral alcohols, achieving an impressive 97.1% ee for 2'-bromophenyl ethanol. []

A: (S)-P-Phos, in conjunction with RuCl2 and (S)-DAIPEN, has been successfully employed in the synthesis of potassium-competitive acid blockers (P-CABs). [] Specifically, this catalyst system facilitated the asymmetric hydrogenation of aryl ketone intermediates to produce tricyclic imidazopyridines, key structural components of P-CABs. This approach allowed for the enantioselective synthesis of BYK 405879, a P-CAB drug, on a kilogram scale, highlighting the industrial applicability of (S)-P-Phos in pharmaceutical development. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。